![molecular formula C18H19ClN2OS B4625561 (pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)
(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions such as 1,3-dipolar cycloaddition reactions, esterification, and etherification processes. For instance, a practical large-scale synthesis of bioactive intermediates often utilizes 1,3-dipolar cycloaddition reactions, demonstrating the significance of these methodologies in creating complex organic molecules (Kotian, Lin, El-Kattan, & Chand, 2005). Another method involves the synthesis of pyridin-ylmethyl derivatives through reactions of dihydroxybenzoic acid and a-chloromethyl pyridine, highlighting the adaptability of pyridin-ylmethyl structures in synthesizing complex molecules (Wang Xiu-jian, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often reveals significant insights into their chemical behavior. For example, intramolecular hydrogen bonding and tautomerism play a crucial role in the stability and reactivity of Schiff bases containing pyridine and thiophene moieties (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000). These structural analyses are pivotal in understanding the chemical properties and reactivity patterns of compounds like (pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride.
Chemical Reactions and Properties
Compounds with pyridin-ylmethyl structures are involved in various chemical reactions, including oxidative C–H functionalization, which is a key strategy for constructing complex molecules. The use of hypervalent iodine for regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines showcases the versatility of pyridin-ylmethyl structures in facilitating complex chemical transformations (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Scientific Research Applications
Photocatalytic Degradation
Research indicates the effectiveness of pyridine-based structures in photocatalytic degradation processes. For instance, pyridine (Pyr), a component similar to the chemical structure , has been found to be rapidly eliminated in water through photocatalysis over TiO2, highlighting the potential of such compounds in environmental remediation and the degradation of noxious chemicals in water bodies (Maillard-Dupuy et al., 1994).
Corrosion Inhibition
Compounds with a pyridine framework have demonstrated significant efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The corrosion inhibition mechanism often involves the formation of a protective layer on the metal surface, thereby reducing the rate of corrosion. This application is vital in extending the life of metal structures in corrosive environments (Ashassi-Sorkhabi et al., 2005).
Synthesis of Bioactive Molecules
The structural element of pyridin-4-ylmethyl is crucial in the synthesis of various bioactive molecules. For example, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for creating diverse bioactive molecules, illustrates the application of such compounds in medicinal chemistry to develop therapeutics and other health-related applications (Kotian et al., 2005).
Catalytic Applications
Moreover, these compounds have been studied for their catalytic properties in various chemical reactions. For example, palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share structural similarities with the compound , have shown potential as catalysts in organic synthesis, demonstrating the versatility and importance of such compounds in facilitating chemical transformations (Ghani & Mansour, 2011).
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-2-18(22-11-1)14-21-17-5-3-15(4-6-17)12-20-13-16-7-9-19-10-8-16;/h1-11,20H,12-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZRJZYGVBMIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNCC3=CC=NC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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